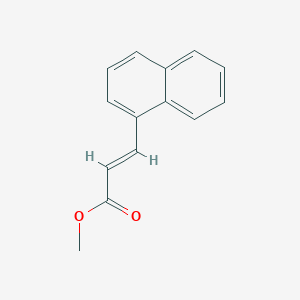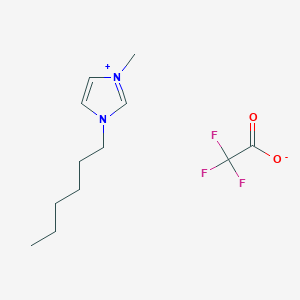
Methyl 3-(2-methyl-1H-imidazol-1-yl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-methyl-1H-imidazol-1-yl)butanoate: is an organic compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-methyl-1H-imidazol-1-yl)butanoate typically involves the reaction of 2-methylimidazole with methyl 3-bromobutanoate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the bromobutanoate, displacing the bromine atom .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(2-methyl-1H-imidazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-(2-methyl-1H-imidazol-1-yl)butanoate is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in the development of enzyme inhibitors .
Medicine: The compound’s derivatives have shown potential in treating various diseases, including bacterial infections, cancer, and inflammatory conditions .
Industry: In the industrial sector, it is used in the synthesis of materials with specific properties, such as polymers and resins .
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-methyl-1H-imidazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
- Methyl 3-(1H-imidazol-1-yl)butanoate
- Methyl 3-(2-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)butanoate
- Methyl 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)butanoate
Uniqueness: Methyl 3-(2-methyl-1H-imidazol-1-yl)butanoate is unique due to the presence of the 2-methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug development .
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
methyl 3-(2-methylimidazol-1-yl)butanoate |
InChI |
InChI=1S/C9H14N2O2/c1-7(6-9(12)13-3)11-5-4-10-8(11)2/h4-5,7H,6H2,1-3H3 |
Clave InChI |
OUWCEJYHPIZYNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN1C(C)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


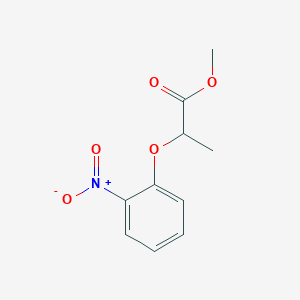
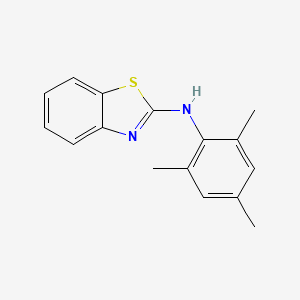
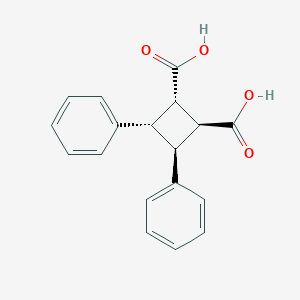
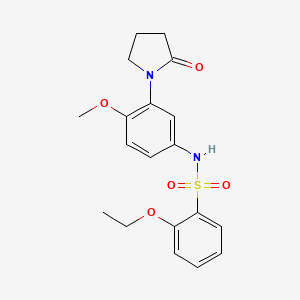
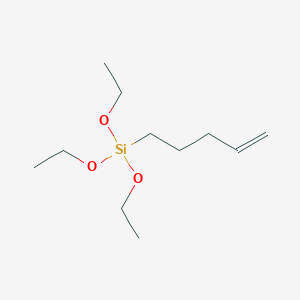
![4-[(E)-(2-chloro-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B14135142.png)
![Imino-[(2-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)imino]azanium](/img/structure/B14135144.png)
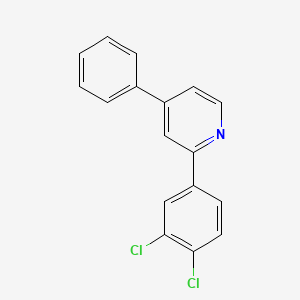
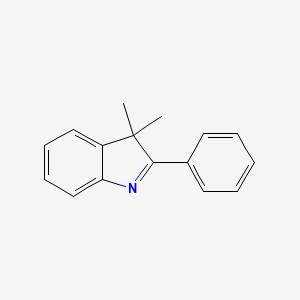
methanone](/img/structure/B14135148.png)
![1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole]](/img/structure/B14135151.png)
